molecular formula C14H22N2O4 B3103809 Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate CAS No. 1450662-06-2

Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B3103809
CAS No.: 1450662-06-2
M. Wt: 282.34 g/mol
InChI Key: LBSZABVZAJRHQC-UHFFFAOYSA-N
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Description

Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methyl-substituted pyridine ring. The pyridine core is functionalized with methoxy groups at positions 2 and 4, and a methyl group at position 6 (Figure 1). This structural motif is significant in medicinal chemistry and organic synthesis, as carbamate groups are often employed as protective groups for amines, while methoxy and methyl substituents modulate electronic and steric properties .

Notably, the discontinuation of this compound by suppliers (e.g., CymitQuimica) may reflect challenges in synthesis scalability, stability, or commercial demand .

Properties

IUPAC Name

tert-butyl N-[(2,4-dimethoxy-6-methylpyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-9-7-11(18-5)10(12(16-9)19-6)8-15-13(17)20-14(2,3)4/h7H,8H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZABVZAJRHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC)CNC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124797
Record name Carbamic acid, N-[(2,4-dimethoxy-6-methyl-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450662-06-2
Record name Carbamic acid, N-[(2,4-dimethoxy-6-methyl-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450662-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2,4-dimethoxy-6-methyl-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2,4-dimethoxy-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate can be contextualized against related pyridine-carbamate derivatives.

Structural Comparison

Compound Name Substituents on Pyridine Ring Key Functional Groups Synthesis Highlights Source
Target Compound : this compound 2-OCH₃, 4-OCH₃, 6-CH₃ Tert-butyl carbamate Likely involves methoxy/methyl introduction and carbamate protection (inferred from analogues)
Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃ Tert-butyl carbamate Methoxy groups introduced via nucleophilic substitution or oxidation; carbamate formed via Boc protection
Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate 2-Cl, 3-(CH(OCH₃)₂) Chloro, dimethoxymethyl Chlorination and dimethoxymethylation steps; Pd/Cu-mediated coupling for carbamate attachment
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃ Hydroxy, methoxy Hydroxyl group introduced via deprotection; regioselective methoxylation
Tert-butyl (2,5-dichloropyridin-3-yl)carbamate 2-Cl, 5-Cl Dichloro Dichlorination followed by Boc protection; used as intermediate in heterocyclic synthesis

Functional and Reactivity Differences

  • Electronic Effects :

    • The 2,4-dimethoxy-6-methyl substitution in the target compound provides strong electron-donating effects, enhancing pyridine ring stability but reducing electrophilicity compared to chloro-substituted analogues (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) .
    • Hydroxy-substituted derivatives (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) exhibit higher polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .
  • This contrasts with unsubstituted or smaller substituents (e.g., tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) .
  • Synthetic Utility :

    • Chloro-substituted derivatives (e.g., tert-butyl (2,5-dichloropyridin-3-yl)carbamate) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy-substituted compounds are often used in alkaloid synthesis or as protective intermediates .

Biological Activity

Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate is a pyridine derivative that has garnered attention for its potential biological activities. This compound features both tert-butyl and carbamate functional groups, which contribute to its unique chemical properties and applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O4. Its structure includes a pyridine ring substituted with methoxy and methyl groups, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Research indicates that it may modulate enzyme activity involved in various disease pathways, potentially acting as an inhibitor or activator depending on the target. The compound's mechanism typically involves binding to active sites on enzymes, thereby influencing their function.

Biological Activity Overview

  • Enzyme Modulation : this compound has been studied for its effects on enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. Inhibiting these enzymes can be crucial for therapeutic strategies against conditions like Alzheimer's disease.
  • Cell Viability Studies : In vitro studies have shown that the compound can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s pathology. For instance, when astrocytes were treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to untreated controls .
  • Antioxidant Activity : While primarily focused on enzyme inhibition, some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2,6-Di-tert-butyl-4-methylpyridineStructureKnown for steric hindrance and stability.
2,4,6-Tri-tert-butylpyrimidineStructureContains multiple tert-butyl groups enhancing lipophilicity.
tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonateStructureFeatures cyano and carbonate groups influencing reactivity.

The combination of tert-butyl and carbamate groups in this compound provides significant steric hindrance and stability compared to similar compounds, enhancing its potential biological activities.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase : In a study examining compounds similar to this compound, it was found that certain derivatives exhibited strong AChE inhibition (IC50 values in the low micromolar range), suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
  • Neuroprotective Effects : Another research effort demonstrated that the compound could mitigate cell death in astrocytes exposed to Aβ 1-42 by reducing inflammatory markers like TNF-α and free radicals . This protective effect indicates a promising avenue for further exploration in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate?

  • Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a pyridine derivative under mild, inert conditions. For example, analogous syntheses involve reacting substituted pyridinylmethylamines with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at low temperatures to minimize side reactions . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC.
  • Key Considerations : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroformate reagent.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.3 ppm for tert-butyl protons, pyridine ring protons at δ 6.5–8.5 ppm) and HRMS for molecular weight confirmation .
  • Chromatography : HPLC purity assessment (>95%) using reverse-phase columns.
  • X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and bond lengths .

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffered solutions (pH 1–13) at 25°C/40°C, analyzing degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethoxy-6-methylpyridine moiety influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and steric hindrance around the pyridine ring .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 2-methoxy vs. 2-chloro derivatives) in Suzuki-Miyaura couplings, using Pd catalysts .
    • Data Contradiction : Conflicting reactivity reports may arise from solvent polarity effects (e.g., THF vs. DMF). Control experiments with standardized conditions are critical .

Q. What strategies resolve contradictions in biological activity data for structurally related carbamates?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the pyridine ring) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
  • Meta-Analysis : Cross-reference data from PubChem, patents, and peer-reviewed studies to identify outliers or assay-specific biases .

Q. How can crystallographic data from SHELX refine mechanistic insights into carbamate-protein interactions?

  • Methodology :

  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) and solve structures using SHELXD/SHELXE .
  • Electron Density Maps : Analyze binding modes (e.g., hydrogen bonding with tert-butyl oxygen) and correlate with IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((2,4-dimethoxy-6-methylpyridin-3-yl)methyl)carbamate

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